5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds featuring nitrogen and oxygen atoms. This specific compound is notable for its potential biological activities, particularly in medicinal chemistry. The structural framework of this compound integrates a pyridine ring with allylthio substitution and an oxadiazole moiety, which may contribute to its pharmacological properties.
The compound can be classified as a substituted oxadiazole. Oxadiazoles have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the pyridine ring and the allylthio group enhances the potential for biological interactions, making this compound a subject of interest in pharmaceutical research.
The synthesis of 5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one typically involves several key steps:
A common synthetic route includes:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalyst presence to enhance yield and purity.
The molecular structure of 5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one features:
Key structural data may include:
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound may be characterized by:
The mechanism of action for 5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one is likely related to its ability to interact with specific biological targets:
Studies may reveal IC50 values indicating the potency of this compound against various biological targets, such as cancer cell lines or bacterial strains.
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are often employed to characterize these properties and confirm structure.
5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one has several scientific uses:
Research continues into optimizing its structure for enhanced efficacy and reduced side effects in therapeutic applications.
1,3,4-Oxadiazoles are five-membered heterocyclic rings containing two nitrogen atoms and one oxygen atom, systematically numbered with oxygen at position 1. The core structure differentiates between 2(3H)-one (lactam) and 2-thione (thiolactam) forms, significantly impacting electronic properties. The compound 5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one features:
This architecture classifies it as a 2,5-disubstituted 1,3,4-oxadiazole with a hybrid heterocyclic system. The allylthio linker enables conformational adaptability for target binding, while the pyridine nitrogen acts as a hydrogen-bond acceptor.
Table 1: Structural Classification of Representative 1,3,4-Oxadiazole Derivatives
Compound Name | Oxadiazole C2 Substituent | C5 Substituent | Molecular Formula |
---|---|---|---|
5-(Pyridin-2-yl)-1,3,4-oxadiazol-2(3H)-one | =O (lactam) | Pyridin-2-yl (ortho) | C₇H₅N₃O₂ [1] |
5-(3-Pyridyl)-1,3,4-oxadiazole-2-thiol | =S (thione) | Pyridin-3-yl (meta) | C₇H₅N₃OS [2] |
5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one | =O (lactam) | 2-(Allylthio)pyridin-3-yl | C₁₀H₉N₃O₂S |
1,3,4-Oxadiazoles emerged as bioisosteres for carboxylic esters and carboxamides in the 1950s, offering improved metabolic stability and membrane permeability. Early synthetic routes relied on cyclodehydration of diacylhydrazines using phosphorus oxychloride or sulfuric acid, but these suffered from harsh conditions and low yields. The 21st century witnessed transformative methodologies:
These advances enabled precise incorporation of complex pharmacophores like pyridinyl-allylthio groups. The target compound leverages modern annulation techniques, as seen in copper-catalyzed couplings for pyridinyl-oxadiazoles [5].
Table 2: Key Milestones in 1,3,4-Oxadiazole Synthesis for Medicinal Chemistry
Year | Development | Significance | Reference |
---|---|---|---|
2015 | K₂CO₃-mediated C–C bond cleavage of hydrazides | Enabled unsymmetrical oxadiazoles via mild Csp³-H cleavage | Gao et al. [5] |
2016 | I₂/K₂CO₃ domino protocol | Metal-free C(sp²)-H functionalization for 2-aryl derivatives | Fan et al. [5] |
2023 | Photoredox/cobaloxime cascade cyclization | H₂ as sole byproduct; gram-scale compatibility | Li et al. [5] |
2024 | Oxidative amination of acetonitrile | Direct access to disubstituted oxadiazoles | Liu et al. [5] |
The pyridin-3-yl group at C5 confers directionality for metal coordination or hydrogen bonding, with the meta-nitrogen enhancing π-stacking in enzyme pockets. When combined with a C2 allylthio chain (–S–CH₂–CH=CH₂), synergistic bioactivity arises:
In cancer and antimicrobial targets, such motifs disrupt protein-protein interactions or enzyme function. Patent US7419991B2 highlights oxadiazoles with fluoro-phenyl groups as nonsense mutation suppressors, validating fused heterocycles in targeting genetic disorders [3].
Table 3: Bioactive Oxadiazole Derivatives Featuring Pyridinyl or Thioether Motifs
Compound | Bioactivity | Target/Mechanism | Source |
---|---|---|---|
5-(3-Pyridyl)-1,3,4-oxadiazole-2-thiol | Antiviral | RNA polymerase inhibition (inferred) | Sigma-Aldrich [2] |
3-[5-(2-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid | Premature termination codon suppression | mRNA translation readthrough | US7419991B2 [3] |
5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one (predicted) | Anticancer/Genetic disease modulation | Kinase inhibition / Ribosomal readthrough | N/A |
Conclusion of Section 1The structural and historical context underscores 5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one as a product of modern heterocyclic design. Its allylthio-pyridinyl pharmacophore merges conformational flexibility with target specificity, positioning it for therapeutic exploration in oncology and genetic disorders.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7